Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Historical Development of Azabicyclohexane Chemistry
The exploration of azabicyclo[2.1.1]hexanes began in the mid-20th century, driven by interest in strained heterocyclic systems. Early work focused on carbocyclic analogs, but the incorporation of nitrogen bridges introduced unique reactivity profiles. A landmark 1996 study demonstrated the synthesis of bridgehead nitrogen bicyclic heterocycles via radical cyclization, laying groundwork for later azabicyclohexane derivatives. By 2004, comprehensive reviews categorized synthetic routes to 1-, 2-, and 5-azabicyclo[2.1.1]hexanes, establishing fundamental structure-property relationships. The development of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride emerged from efforts to optimize synthetic scalability and functional group compatibility, as evidenced by multigram syntheses reported in 2024.
Structural Classification of Azabicyclo[2.1.1]hexanes
Azabicyclo[2.1.1]hexanes exhibit distinct structural features:
The title compound belongs to the 2-azabicyclo[2.1.1]hexane subclass with:
- Methyl group at C4 position
- Carboxylate ester at C1
- Hydrochloride salt formulation for crystallinity
X-ray crystallography confirms the bicyclo[2.1.1]hexane framework adopts a boat-like conformation with nitrogen bridgehead puckering. The methyl group at C4 introduces steric effects that influence ring-opening reactivity.
Relationship to 2,4-Methanoproline Derivatives
2-Azabicyclo[2.1.1]hexane-1-carboxylates serve as rigid proline analogs, termed 2,4-methanoprolines. Comparative studies show:
- Backbone Restriction : The bicyclic system locks the pyrrolidine ring in a 25° twist vs. proline's 12° flexibility
- Hydrogen Bonding : The carboxylate group participates in salt bridges with 3× greater affinity than proline
- Synthetic Versatility : Functionalization at C4 enables diverse derivatives (e.g., CH2NH2, CH2F)
These properties make the title compound valuable for peptide mimicry and conformational restriction in drug design.
Importance in Contemporary Medicinal Chemistry
Recent applications highlight three key roles:
- Solubility Enhancement : Incorporation into LRRK2 kinase inhibitors increased aqueous solubility by 40% versus linear analogs.
- Metabolic Stabilization : The strained ring system reduces CYP450-mediated oxidation, extending half-life in hepatic microsomes.
- Stereochemical Control : Serves as chiral building block for AT1 receptor antagonists with >99% enantiomeric excess.
Ongoing research explores its use in targeted protein degraders, leveraging the carboxylate for E3 ligase recruitment.
Tables
Table 1. Synthetic Methods for Azabicyclo[2.1.1]hexane Derivatives
Table 2. Physicochemical Properties Comparison
| Parameter | Proline | 2,4-Methanoproline |
|---|---|---|
| LogP | -1.38 | -2.15 |
| PSA (Ų) | 49.1 | 62.4 |
| sp3 Fraction | 0.80 | 0.95 |
| Metabolic Clearance (mL/min/kg) | 32 | 18 |
Properties
IUPAC Name |
methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-7-3-8(4-7,9-5-7)6(10)11-2;/h9H,3-5H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYZNIWRUJFWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(NC2)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve batchwise, multigram preparations to deliver significant quantities of the material. The key synthetic step involves the use of photochemistry, specifically [2 + 2] cycloaddition, to access new building blocks . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride serves as a valuable building block for creating complex organic molecules. Its unique bicyclic structure allows it to participate in various chemical reactions, including:
- Oxidation : Can be oxidized to yield derivatives with enhanced functional properties.
- Reduction : Reduction processes can modify functional groups for specific applications.
- Substitution : The compound can undergo substitution reactions, facilitating the introduction of new functional groups.
Biology
Research has indicated that this compound interacts with biological systems, particularly through its binding to specific receptors and enzymes:
- Enzymatic Interactions : It may influence enzyme activity via reversible or irreversible binding.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could lead to pharmacological effects.
Case Study: Analgesic Properties
A study evaluated related bicyclic compounds for their analgesic properties, demonstrating that modifications in the azabicyclo structure could enhance binding affinity to opioid receptors, suggesting similar potential for this compound.
Medicine
The compound is being investigated for its therapeutic properties, particularly in drug development:
| Therapeutic Area | Potential Applications |
|---|---|
| Pain Management | Possible use as an analgesic through opioid receptor interaction. |
| Antimicrobial Activity | Some derivatives exhibit significant activity against Gram-positive bacteria. |
Case Study: Antimicrobial Effects
In comparative studies, derivatives of this compound showed notable antimicrobial activity, indicating potential therapeutic applications in treating infectious diseases.
Industry
In industrial applications, this compound is utilized in the production of various chemical products and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its [2.1.1] bicyclo system, methyl ester, and substituent placement. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications based on diverse sources.
Chemical Structure and Synthesis
This compound has a unique bicyclic structure characterized by a nitrogen atom within the ring system, which imparts distinct chemical properties. The molecular formula is .
Synthesis Methods:
The synthesis typically involves photochemical cycloaddition reactions, particularly a [2 + 2] cycloaddition that facilitates the formation of the bicyclic structure . The compound can also be synthesized through intramolecular displacement reactions using tert-butylsulfinamide .
The compound's biological activity is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into binding sites, modulating the activity of these targets .
Potential Targets:
- Enzymatic Interactions: It may influence enzyme activity through reversible or irreversible binding.
- Receptor Modulation: Potential interactions with neurotransmitter receptors could lead to pharmacological effects.
Research Findings
Recent studies have investigated the compound's effects on various biological systems:
Study 1: Analgesic Properties
A study evaluating the analgesic properties of related bicyclic compounds demonstrated that modifications to the azabicyclo structure could enhance binding affinity to opioid receptors, suggesting similar potential for this compound .
Study 2: Antimicrobial Effects
In a comparative study of various bicyclic compounds, some derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, indicating that this class of compounds could be explored for therapeutic applications in infectious diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane | Phenyl substitution | Enhanced receptor binding |
| 2-Azabicyclo[2.1.1]hexane | No methyl group | Baseline activity for comparison |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization and esterification steps. For bicyclic azabicyclo compounds, intramolecular cyclization of precursor amines or amino esters under acidic conditions is common. For example, methyl esters of structurally similar 3-azabicyclo[3.1.0]hexane derivatives are synthesized via Pd-catalyzed cyclopropanation followed by esterification . Purification often requires recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound should be stored in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent hygroscopic degradation. Use desiccants in storage environments. Handling requires PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure, as recommended for similar bicyclic amines in safety guidelines . Work should be conducted in a fume hood due to potential respiratory irritation .
Q. What spectroscopic techniques are optimal for characterizing its structure and purity?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm bicyclic framework and methyl/ester substituents. Chemical shifts for bridgehead protons in azabicyclo systems typically appear downfield (δ 3.0–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic pattern matching the molecular formula.
- IR : Peaks near 1720–1740 cm⁻¹ confirm the ester carbonyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this bicyclic compound?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ru) for cyclopropanation efficiency. For example, Pd(OAc)₂ improves ring-closure kinetics in azabicyclo syntheses .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates compared to nonpolar solvents.
- Temperature Gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization.
Q. What computational methods are used to predict the compound’s reactivity and binding interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS. For bicyclic amines, steric and electronic effects from the methyl/ester groups significantly influence binding .
- Docking Studies : Use AutoDock Vina to model ligand-receptor binding, focusing on the azabicyclo core’s conformational flexibility .
Q. How can researchers resolve contradictions in reported stereochemical outcomes for derivatives of this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG-3 and compare retention times with standards .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative).
- NOESY NMR : Detect through-space correlations to assign stereochemistry at bridgehead carbons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
